molecular formula C20H31N3O B11498833 1H-Pyrazole-5-carboxamide, 1-methyl-3-propyl-N-(1-tricyclo[3.3.1.1(3,7)]dec-1-ylethyl)-

1H-Pyrazole-5-carboxamide, 1-methyl-3-propyl-N-(1-tricyclo[3.3.1.1(3,7)]dec-1-ylethyl)-

Cat. No.: B11498833
M. Wt: 329.5 g/mol
InChI Key: VBBOENWSCHAGCK-UHFFFAOYSA-N
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Description

N-[1-(ADAMANTAN-1-YL)ETHYL]-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from adamantane. One common method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . The reaction conditions often include the use of solvents like acetonitrile and bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms. These methods can enhance the yield and purity of the final product while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)ETHYL]-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane and pyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques and equipment.

Major Products Formed

The major products formed from these reactions include hydroxylated adamantane derivatives, dihydropyrazole compounds, and substituted pyrazole derivatives. These products can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

N-[1-(ADAMANTAN-1-YL)ETHYL]-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)ETHYL]-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with ion channels and receptors in the nervous system, leading to neuroprotective effects . The pyrazole ring can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to engage in multiple interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: A well-known adamantane derivative used as an antiviral and antiparkinsonian agent.

    Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.

    Rimantadine: An antiviral drug similar to amantadine but with a different pharmacokinetic profile.

Uniqueness

N-[1-(ADAMANTAN-1-YL)ETHYL]-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the adamantane and pyrazole moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for a broader range of interactions with biological targets, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C20H31N3O/c1-4-5-17-9-18(23(3)22-17)19(24)21-13(2)20-10-14-6-15(11-20)8-16(7-14)12-20/h9,13-16H,4-8,10-12H2,1-3H3,(H,21,24)

InChI Key

VBBOENWSCHAGCK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NC(C)C23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

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